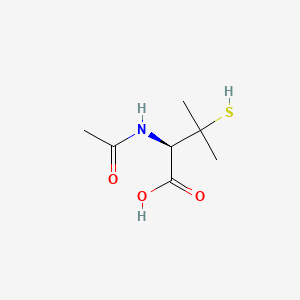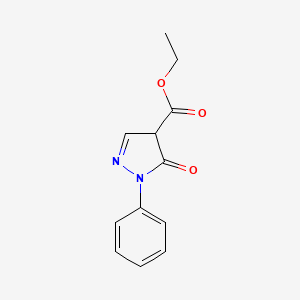![molecular formula C7H5BrN2 B3119434 7-Bromopyrrolo[1,2-c]pyrimidine CAS No. 251102-32-6](/img/structure/B3119434.png)
7-Bromopyrrolo[1,2-c]pyrimidine
Overview
Description
7-Bromopyrrolo[1,2-c]pyrimidine is a heterocyclic compound that has garnered significant interest in the fields of chemistry and pharmacology. This compound is characterized by a fused ring system consisting of a pyrrole and a pyrimidine ring, with a bromine atom attached at the 7th position. The unique structure of this compound makes it a valuable building block in the synthesis of various biologically active molecules and pharmaceuticals.
Mechanism of Action
Target of Action
Pyrrolopyrimidines are known to interact with various biological targets due to their heterocyclic nature .
Mode of Action
It’s known that bromination of pyrrolopyrimidines can be monitored in real-time using mass spectrometry, which can help optimize transformations .
Biochemical Pathways
Pyrrolopyrimidines are involved in various biochemical processes, including the synthesis of nucleic acids rna and dna .
Result of Action
The bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate was monitored in real-time, indicating the generation of the product ethyl 5-bromopyrrolo[1,2-c]pyrimidine-3-carboxylate .
Action Environment
The action of 7-Bromopyrrolo[1,2-c]pyrimidine can be influenced by various environmental factors. For instance, the bromination of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate was carried out under different flow reaction temperatures (from 25 to 60°C), indicating that temperature can influence the reaction .
Biochemical Analysis
Biochemical Properties
Pyrrolopyrimidines, the class of compounds to which it belongs, are known to interact with various enzymes and proteins . They can inhibit signal transduction cascades affecting cell proliferation, migration, and angiogenesis
Cellular Effects
Related pyrrolopyrimidines have been shown to have significant effects on various types of cells . For instance, they can decrease the proliferation of cancer cells
Molecular Mechanism
Some pyrrolopyrimidines have been found to inhibit p21-activated kinase 4, a key enzyme associated with cancer . They interact strongly with the hinge region, the β-sheets, and the residues with charged side chains around the 4-substituent
Temporal Effects in Laboratory Settings
Related compounds have been studied using real-time continuous reaction monitoring mass spectrometry, which could provide insights into the stability, degradation, and long-term effects of 7-Bromopyrrolo[1,2-c]pyrimidine .
Metabolic Pathways
Pyrimidine metabolism, which includes the synthesis, degradation, salvage, interconversion, and transport of pyrimidines, is a dynamic and versatile pathway in pathogens and humans
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromopyrrolo[1,2-c]pyrimidine typically involves the bromination of pyrrolo[1,2-c]pyrimidine derivatives. One common method is the reaction of ethyl pyrrolo[1,2-c]pyrimidine-3-carboxylate with N-bromosuccinimide (NBS) under controlled conditions. This reaction is often carried out in a flow reactor, allowing for precise control over reaction parameters such as temperature and flow rate .
Industrial Production Methods: Industrial production of this compound can be achieved through continuous flow synthesis, which offers advantages such as improved yield, purity, and reaction selectivity. The use of advanced mass spectrometry techniques for real-time reaction monitoring further enhances the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: 7-Bromopyrrolo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols.
Oxidation Reactions: Oxidizing agents like hydrogen peroxide or potassium permanganate can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrrolo[1,2-c]pyrimidine derivatives, while oxidation and reduction reactions can lead to the formation of different oxidized or reduced forms of the compound .
Scientific Research Applications
7-Bromopyrrolo[1,2-c]pyrimidine has a wide range of applications in scientific research, including:
Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of biological pathways and molecular interactions due to its unique structure and reactivity.
Medicine: this compound derivatives have shown potential as therapeutic agents for various diseases, including cancer and inflammatory conditions.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Pyrrolo[1,2-c]pyrimidine: The parent compound without the bromine substitution.
7-Chloropyrrolo[1,2-c]pyrimidine: A similar compound with a chlorine atom instead of bromine.
7-Iodopyrrolo[1,2-c]pyrimidine: A similar compound with an iodine atom instead of bromine.
Comparison: 7-Bromopyrrolo[1,2-c]pyrimidine is unique due to the presence of the bromine atom, which can influence its reactivity and biological activity. Compared to its chlorine and iodine analogs, the bromine derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a distinct and valuable compound for research and development .
Properties
IUPAC Name |
7-bromopyrrolo[1,2-c]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrN2/c8-7-2-1-6-3-4-9-5-10(6)7/h1-5H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVYNQEWXANSCFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CN2C1=CC=C2Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.03 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-(morpholin-4-yl)phenyl]pentanamide](/img/structure/B3119371.png)
![3-methyl-N-[4-(morpholin-4-yl)phenyl]butanamide](/img/structure/B3119376.png)


![4-fluoro-N-[4-(pyrrolidin-1-yl)phenyl]benzamide](/img/structure/B3119401.png)
![N-allyl-3-[(2,6-dichlorobenzyl)sulfanyl]-2-thiophenecarboxamide](/img/structure/B3119414.png)
![N-[4-(acetylamino)phenyl]-2-(3,5-dimethylphenoxy)-2,2-difluoroacetamide](/img/structure/B3119420.png)
![Methyl 4-chloro-1-[(4-methylphenyl)sulfonyl]-2-pyrrolidinecarboxylate](/img/structure/B3119426.png)
![ethyl 5-{[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)oxy]methyl}-4,5-dihydro-3-isoxazolecarboxylate](/img/structure/B3119433.png)

![1-methyl-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine](/img/structure/B3119445.png)
![Methyl 6-oxo-2-[2-(2-pyridinylsulfanyl)acetyl]hexahydro-4-pyridazinecarboxylate](/img/structure/B3119447.png)
![N-(4-chlorophenyl)-3-phenyl-6-(trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine-1-carboxamide](/img/structure/B3119453.png)
